N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide
Description
N-(4-(2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide (CAS: 168626-93-5) is a structurally complex molecule featuring a benzo[b]oxazolo[5,4-d]azepine core fused with a biphenylcarboxamide moiety. Its molecular formula is C₃₂H₂₅N₃O₃, with a molecular weight of 499.569 g/mol . The compound is synthesized via a multi-step route involving coupling reactions and cyclization, achieving a reference yield of 53.0% .
Properties
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-[1,3]oxazolo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-21-33-28-19-20-35(29-14-8-7-13-27(29)30(28)38-21)32(37)23-15-17-24(18-16-23)34-31(36)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFXEEAKFUIOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3N(CC2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism by which N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- SAR Insights : The 2-methyl group on the azepine ring and biphenylcarboxamide moiety are critical for maintaining conformational stability and target affinity, as seen in related benzo[b][1,4]oxazin-3(4H)-one analogues () .
- Limitations: Lack of explicit bioactivity data for the target compound necessitates extrapolation from structural analogues. For instance, N-(4-(dimethylamino)phenyl)formamide derivatives () show reduced solubility compared to the target compound, underscoring the biphenyl group’s role in balancing lipophilicity .
Biological Activity
N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining multiple aromatic and heterocyclic rings, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C32H25N3O3
- Molecular Weight : 499.56 g/mol
The compound’s structure includes a benzo[b]oxazolo[5,4-d]azepine moiety that is known for its potential therapeutic applications in various diseases.
Anti-Cancer Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer properties. For instance, research highlights that this compound shows cytotoxic effects against various cancer cell lines.
A study evaluated the compound's effect on human cancer cell lines such as MCF-7 (breast cancer) and HCC1954 (HER2-positive breast cancer). The results demonstrated:
| Cell Line | Concentration (µM) | % Proliferation Inhibition |
|---|---|---|
| MCF-7 | 6.25 | 24% |
| HCC1954 | 6.25 | 70% |
This suggests that the compound may be more effective against certain types of cancer cells compared to others. The mechanism behind this activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory effects. Studies have indicated that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines.
The following table summarizes findings related to cytokine modulation:
| Cytokine | Effect (pg/mL) | Treatment Group |
|---|---|---|
| IL-6 | Decreased | Compound-treated |
| TNF-α | Decreased | Compound-treated |
These results indicate potential therapeutic applications for inflammatory diseases where cytokine release plays a critical role.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. While the compound displayed limited antimicrobial activity overall, it showed significant effects against specific bacterial pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that while the compound may not be broadly effective as an antimicrobial agent, it could be useful against certain resistant strains.
The exact mechanism of action for this compound remains to be fully elucidated. However, initial studies suggest that it may interact with specific proteins or enzymes involved in cell signaling pathways related to proliferation and inflammation. Further research is needed to identify these molecular targets and understand how they contribute to the compound's biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
